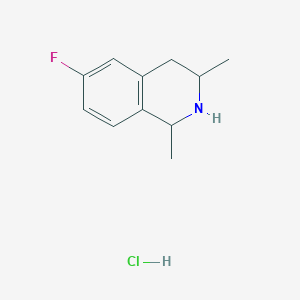

6-Fluoro-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

Historical Context of Tetrahydroisoquinoline Research

Tetrahydroisoquinoline (THIQ) alkaloids have been studied since the late 19th century, with early isolation from natural sources like opium poppies and coal tar. The Bischler–Napieralski reaction, developed in 1893, became a cornerstone for synthesizing dihydroisoquinoline intermediates, which are subsequently reduced to THIQ derivatives. Modern advancements include asymmetric syntheses using chiral catalysts and transition-metal-mediated cyclizations, enabling access to stereochemically complex THIQ scaffolds. For example, rhodium-catalyzed C–H activation has been employed to construct protoberberine alkaloids like corysamine.

Significance of Fluorine Substitution in THIQ Scaffold

Fluorine incorporation at the 6-position enhances metabolic stability and modulates electronic properties. The electronegativity of fluorine (3.98 Pauling scale) increases the scaffold's polarity, improving solubility and target-binding affinity. In 6-fluoro-THIQ derivatives, the fluorine atom induces a para-directing effect during electrophilic substitution, enabling selective functionalization. Comparative studies show fluorinated THIQs exhibit improved blood-brain barrier penetration compared to non-fluorinated analogs, making them valuable in CNS drug discovery.

Table 1: Key Structural Features of this compound

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₁H₁₄ClFN |

| Molecular Weight | 215.69 g/mol |

| Fluorine Position | C6 of aromatic ring |

| Methyl Groups | C1 and C3 of THIQ scaffold |

| Chloride Counterion | Ensures salt stability and solubility |

Importance of 1,3-Dimethyl Substitution Pattern

The 1,3-dimethyl configuration imposes steric constraints that stabilize the THIQ chair conformation. This substitution pattern reduces rotational freedom around the N–C1 bond, favoring bioactive conformations in receptor-binding assays. Methyl groups at C1 and C3 also hinder oxidative degradation at the benzylic position, extending the compound's half-life in physiological conditions. Synthetic routes to 1,3-dimethyl-THIQs often involve Grignard additions to dihydroisoquinoline intermediates, followed by catalytic hydrogenation.

Current Research Landscape

Recent studies focus on multicomponent reactions (MCRs) for efficient THIQ synthesis. For instance, palladium-catalyzed couplings between benzaldehydes, alkynes, and amines yield functionalized THIQs in one pot. Microwave-assisted methods have also been developed to accelerate cyclization steps, reducing reaction times from hours to minutes. Applications in drug discovery include:

Properties

IUPAC Name |

6-fluoro-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c1-7-5-9-6-10(12)3-4-11(9)8(2)13-7;/h3-4,6-8,13H,5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REAVIWDGEIJKRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=CC(=C2)F)C(N1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427379-07-4 | |

| Record name | 6-fluoro-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core. One common method is the reduction of a suitable precursor, such as 6-fluoro-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Bischler–Napieralski Cyclization

This reaction is pivotal for constructing the tetrahydroisoquinoline core. For 6-fluoro-1,3-dimethyl derivatives, the cyclization typically involves:

-

Precursor : A β-arylethylamide derivative.

-

Conditions : Acid catalysis (e.g., POCl₃, PCl₅) or Lewis acids (BF₃·OEt₂) at elevated temperatures.

-

Outcome : Forms the bicyclic structure, with the fluorine atom directing electrophilic substitution to specific positions .

Example Pathway :

-

Condensation of 2-(3,4-dimethoxyphenyl)ethylamine with an acyl chloride.

-

Cyclization via Bischler–Napieralski reaction to yield the tetrahydroisoquinoline scaffold .

Reductive Amination

Used to introduce substituents at the nitrogen atom or adjacent positions:

-

Reagents : NaCNBH₃ or Et₃SiH in acidic media (e.g., TFA).

-

Key Reaction :

Table 1: Representative Yields for Reductive Amination

| Entry | R₁ | R₂ | Yield (%) |

|---|---|---|---|

| 1 | H | H | 34 |

| 2 | 6-OMe | 7-OMe | 41 |

| 3 | 5-F | H | 66 |

Data adapted from Thieme et al. (2021) .

Electrophilic Aromatic Substitution (EAS)

The fluorine atom at C6 strongly directs incoming electrophiles due to its electron-withdrawing nature:

-

Preferred Sites : Para to fluorine (C5 or C7).

-

Common Reactions :

-

Nitration : HNO₃/H₂SO₄ at 0°C.

-

Halogenation : Br₂/FeBr₃ or Cl₂/FeCl₃.

-

-

Steric Effects : The 1,3-dimethyl groups hinder substitution at C1 and C3 .

Cross-Coupling Reactions

The methyl and fluorine substituents enable selective functionalization:

-

Suzuki Coupling :

Example :

-

Coupling of 2-bromo-6-fluoro-1,3-dimethyl-THIQ with pinacolboronates yields C2-aryl derivatives (75–90% yield) .

Ring-Opening and Rearrangement

Under strong acidic or basic conditions:

-

TFA/Et₃SiH : Promotes intramolecular cyclization via reductive amination .

-

BF₃·OEt₂ : Facilitates epimerization at benzylic positions (e.g., C4) .

Mechanistic Insight :

Biological Alkylation

The hydrochloride salt enhances solubility for biological targeting:

-

Reactions with Enzymes :

Stability and Degradation

-

Hydrolysis : Labile under strongly acidic (pH < 2) or alkaline (pH > 10) conditions.

-

Thermal Degradation : Decomposes above 200°C, releasing HCl and forming fluorinated byproducts .

Key Data Tables

Table 2: Synthetic Methods for Functionalized THIQs

| Reaction Type | Conditions | Yield Range (%) |

|---|---|---|

| Bischler–Napieralski | POCl₃, reflux | 60–85 |

| Reductive Amination | TFA/Et₃SiH, DCM, rt | 34–89 |

| Suzuki Coupling | Pd(PPh₃)₄, dioxane/H₂O, 75°C | 75–90 |

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

- Molecular Formula : C₁₁H₁₄FN

- CAS Number : 1056382-25-2

- Molecular Weight : 179.23 g/mol

- Chemical Structure : The structure includes a tetrahydroisoquinoline core with a fluorine substituent at the 6-position and two methyl groups at the 1 and 3 positions.

Anticancer Activity

Research has indicated that derivatives of tetrahydroisoquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells by targeting tubulin polymerization, which is crucial for cell division. The ability to halt the cell cycle at the G2/M phase has been particularly noted in breast cancer cell lines like MCF-7 and MDA-MB-231 .

Neurological Disorders

The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurological disorders. Specifically, it may modulate neurotransmitter systems or exhibit neuroprotective effects against neurodegeneration .

Metabolic Disorders

Preliminary studies suggest that compounds similar to 6-Fluoro-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride could be beneficial in managing metabolic disorders such as obesity and diabetes. They may act on pathways related to circadian rhythms and metabolic regulation, indicating a role in modulating REV-ERB receptors .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of tetrahydroisoquinoline derivatives, it was found that specific modifications to the structure enhanced potency against breast cancer cells. The compound demonstrated an IC50 value in the nanomolar range, indicating strong activity against tumor growth while sparing non-cancerous cells .

Case Study 2: Neuroprotection

A separate investigation into neuroprotective properties revealed that certain derivatives could reduce oxidative stress markers in neuronal cell cultures. This suggests potential therapeutic benefits for conditions like Alzheimer's disease or Parkinson's disease .

Toxicological Studies

Toxicological assessments are crucial for evaluating the safety of any new compound. In vitro studies have been conducted to assess cytotoxicity across various cell lines. Results indicate that while some derivatives show promising therapeutic effects, they must be carefully evaluated for toxicity to ensure safe clinical application .

Mechanism of Action

The mechanism by which 6-Fluoro-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The biological and physicochemical properties of tetrahydroisoquinoline derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Halogen-Specific Effects

- Fluorine (Target Compound) : The 6-fluoro substituent provides electron-withdrawing effects, improving metabolic stability and bioavailability compared to bulkier halogens. Fluorine’s small size minimizes steric hindrance, favoring receptor binding .

- Chlorine (6-Chloro-1-phenyl-THIQ) : Chlorine’s larger size and polarizability enhance binding affinity but may increase toxicity risks, as seen in brominated analogs .

Biological Activity

6-Fluoro-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that has garnered attention for its potential biological activities. It is characterized by its unique molecular structure and has been investigated for various pharmacological effects, particularly in the context of antiviral activity.

- Molecular Formula : C11H14FN

- Molecular Weight : 179.23 g/mol

- CAS Number : 1056382-25-2

Biological Activity

The biological activity of this compound has been explored primarily in the context of its antiviral properties. Recent studies have indicated that compounds within this structural class can exhibit significant inhibitory effects on viral enzymes.

Antiviral Activity

Research has shown that derivatives of tetrahydroisoquinoline compounds can inhibit HIV-1 integrase activity. For instance, certain synthesized compounds demonstrated moderate to good anti-HIV-1 integrase inhibitory activity within low micromolar concentration ranges. The influence of substituents on the isoquinoline structure was noted to affect both the inhibition constant (IC50) and the effective concentration (EC50) against HIV-1 .

Data Table: Biological Activity Findings

| Compound Name | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anti-HIV activity | <5.96 | |

| Similar Isoquinoline Derivative | Anti-HIV integrase activity | 0.19 - 3.7 | |

| Other Fluoroquinolones | Anti-HIV activity | 47 |

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

- Inhibition of HIV Integrase : A study highlighted that derivatives with specific substitutions showed significant inhibition of HIV integrase at concentrations as low as 5.96 µM. This suggests a promising avenue for developing antiviral therapies based on this chemical scaffold .

- Cytotoxicity Concerns : While some compounds exhibited antiviral properties, high cytotoxicity in cell cultures limited their application as therapeutic agents. This underscores the need for further optimization to enhance selectivity and reduce toxicity .

- Mechanistic Insights : The mechanism by which these compounds exert their biological effects often involves interaction with viral proteins critical for replication. Understanding these interactions is key for developing effective inhibitors .

Q & A

Q. What synthetic methodologies are recommended for preparing 6-Fluoro-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride with high yield and purity?

The synthesis typically involves fluorination of a precursor tetrahydroisoquinoline scaffold. A validated approach includes:

- Fluorination : Use fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide under inert atmospheres (e.g., nitrogen or argon) to minimize side reactions. Reaction temperatures should be optimized between 0°C and room temperature to balance reactivity and selectivity .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water mixture) can achieve >95% purity. Monitor intermediates via TLC or HPLC .

Q. What analytical techniques are essential for characterizing this compound's structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns (e.g., fluorine at position 6, methyl groups at positions 1 and 3). F NMR can verify fluorination efficiency .

- Mass Spectrometry (MS) : High-resolution ESI-MS determines molecular weight (expected: ~215.67 g/mol) and detects isotopic patterns for chlorine in the hydrochloride salt .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and stability under storage conditions .

Advanced Research Questions

Q. How do substituent positions (e.g., 6-fluoro, 1,3-dimethyl) influence biological activity in neuropharmacological studies?

- Binding Affinity : Fluorine at position 6 enhances electronegativity, improving hydrogen-bonding interactions with targets like serotonin or dopamine receptors. Methyl groups at positions 1 and 3 increase lipophilicity, potentially enhancing blood-brain barrier permeability .

- Selectivity : Comparative studies with analogs (e.g., 7-fluoro or 8-trifluoromethyl derivatives) reveal that substitution at position 6 reduces off-target binding to adrenergic receptors .

Q. What experimental strategies can resolve contradictions in reported pharmacological data for this compound?

- Dose-Response Variability : Use standardized in vitro assays (e.g., radioligand binding with H-labeled antagonists) across multiple cell lines (e.g., CHO-K1 vs. HEK293) to control for receptor expression levels .

- Metabolic Stability : Incubate the compound with liver microsomes (human vs. rodent) to assess species-specific CYP450 metabolism, which may explain discrepancies in in vivo efficacy .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?

- Functional Group Modifications : Replace the 1,3-dimethyl groups with ethyl or cyclopropyl moieties to study steric effects on receptor docking. Introduce hydroxyl groups at position 7 to evaluate solubility-pharmacokinetic trade-offs .

- Pharmacophore Mapping : Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding poses against α-adrenergic or 5-HT receptors, followed by mutagenesis studies to validate key residues .

Methodological Considerations

Q. What protocols ensure stability during long-term storage of this compound?

- Storage Conditions : Store lyophilized powder at -20°C in airtight, light-protected vials with desiccants (e.g., silica gel). Aqueous solutions (pH 4–6) should be prepared fresh to avoid hydrolysis .

- Degradation Monitoring : Perform accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC analysis to detect decomposition products like demethylated or defluorinated analogs .

Q. How to design a robust pharmacokinetic study for this compound in preclinical models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.